molecular formula C9H8N2O B1353837 4-(1H-pyrazol-1-yl)phenol CAS No. 16209-02-2

4-(1H-pyrazol-1-yl)phenol

Cat. No. B1353837
CAS RN: 16209-02-2
M. Wt: 160.17 g/mol
InChI Key: ZAWSQVRNWFGLQP-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-yl)phenol” is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is also "4-(1H-pyrazol-1-yl)phenol" .


Molecular Structure Analysis

The molecular structure of “4-(1H-pyrazol-1-yl)phenol” consists of a phenol group attached to a pyrazole ring . The InChI code for this compound is "1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H" .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(1H-pyrazol-1-yl)phenol” are not available, pyrazole derivatives are known to exhibit a wide range of chemical reactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-pyrazol-1-yl)phenol” include a density of 1.2±0.1 g/cm³, boiling point of 306.1±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a derivative of 4-(1H-pyrazol-1-yl)phenol, has been studied for its molecular structure and spectroscopic data through DFT calculations. This derivative demonstrates the potential for understanding intramolecular charge transfer and biological effects predicted by molecular docking results (Viji et al., 2020).

Antioxidant Effects in DNA Oxidation

The effects of derivatives of 4-(1H-pyrazol-1-yl)phenol, such as APP, BPP, and CPP, on DNA oxidation were investigated. These derivatives exhibit antioxidant properties in certain microenvironments, impacting the antioxidant effectiveness in AAPH-induced oxidation of DNA (Li & Liu, 2013).

Copper Extraction and Coordination Sphere Bonding

Alkyl-substituted phenolic pyrazoles, including derivatives of 4-(1H-pyrazol-1-yl)phenol, function as copper extractants. These derivatives demonstrate the significance of inter-ligand hydrogen bonding in stabilizing Cu-complexes, which is crucial for enhancing extractant strength (Healy et al., 2016).

Antioxidant Capacities in Radical Scavenging

Compounds like APP, BPP, and CPP, based on the 4-(1H-pyrazol-1-yl)phenol structure, show abilities in trapping radicals and protecting DNA against oxidation. This suggests the significance of the pyrazole core in exerting antioxidant ability (Li & Liu, 2012).

Corrosion Inhibition

Derivatives of 4-(1H-pyrazol-1-yl)phenol have been studied for their potential activity as corrosion inhibitors. The theoretical studies of these derivatives, such as bipyrazole compounds, help elucidate their inhibition efficiencies and reactive sites, making them significant in the field of material science (Wang et al., 2006).

Inhibition of CDK2-Cyclin E

4-Arylazo-3,5-diamino-1H-pyrazoles, related to 4-(1H-pyrazol-1-yl)phenol, are identified as inhibitors of CDK2-cyclin E. These derivatives have implications in cancer treatment through their inhibition of cell proliferation and other cellular effects consistent with CDK9 inhibition (Kryštof et al., 2006).

Crystal Structure and Luminescent Property

The structural and luminescent properties of derivatives like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol were investigated, offering insights into the molecular structures andproperties of such compounds. Theoretical studies complement experimental data, providing a deeper understanding of these derivatives (Tang et al., 2014).

Inhibitors of B-Raf Kinase

Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol derivatives, related to 4-(1H-pyrazol-1-yl)phenol, have been synthesized and tested as inhibitors of B-Raf kinase. These compounds show significant biological activity against B-RafV600E and human melanoma cell lines, suggesting potential in cancer therapy (Yang et al., 2014).

Antimicrobial Activity

Derivatives of 4-(1H-pyrazol-1-yl)phenol have been evaluated for their antimicrobial activities. For instance, novel thiazolyl pyrazole and benzoxazole derivatives have shown significant activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Landage et al., 2019).

Corrosion Inhibition in Acidic Media

Pyrazoline derivatives, akin to 4-(1H-pyrazol-1-yl)phenol, have been studied for their effectiveness as corrosion inhibitors in acidic media. Experimental and theoretical approaches suggest these derivatives are promising in protecting mild steel against corrosion, crucial for industrial applications (Lgaz et al., 2018).

Chitosan Schiff Bases with Antimicrobial Activity

Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and shown to possess antimicrobial activities. This research demonstrates the potential of using 4-(1H-pyrazol-1-yl)phenol derivatives in creating biologically active compounds (Hamed et al., 2020).

Safety And Hazards

The safety information for “4-(1H-pyrazol-1-yl)phenol” includes precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for “4-(1H-pyrazol-1-yl)phenol” are not available, there is a continuous interest in the development of new drugs and materials based on pyrazole derivatives due to their broad range of chemical and biological properties .

properties

IUPAC Name

4-pyrazol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWSQVRNWFGLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499244
Record name 4-(1H-Pyrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)phenol

CAS RN

16209-02-2
Record name 4-(1H-Pyrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(4-Methoxy-phenyl)-1H-pyrazole (400 mg, 2.30 mmol) was dissolved in methylene chloride (8 ml) and the solution was cooled to −78° C. Boron tribromide (1.0 M in methylene chloride, 5.05 ml) was added dropwise to the solution over about five minutes to afford a brown-colored solution. The reaction mixture was allowed to stir for about thirty minutes, the cooling bath was removed, and the mixture was allowed to stir at room temperature for about an additional three hours. The mixture was poured into water, and the resulting mixture was adjusted to about pH 8. The mixture was extracted with methylene chloride (3×25 ml), and the combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude solid was purified by column chromatography (25% ethyl acetate/hexanes) to afford 183 mg (50% yield) of the desired product as an oil. LRMS ([M+H+])=161.1.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JH Lee, H Kim, T Kim, JH Song, WS Kim… - Bulletin of the Korean …, 2013 - researchgate.net
Potassium N-heterobiaryltrifluoroborates were successfully prepared via a selective Cu-catalyzed CN coupling reaction. The BF3K moiety was well tolerated under the reaction …
Number of citations: 5 www.researchgate.net
J Axford, MJ Sung, J Manchester, D Chin… - Journal of Medicinal …, 2021 - ACS Publications
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of …
Number of citations: 12 pubs.acs.org

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